Zaleplon Formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zaleplon Formamide, also known as N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide, is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class. It is primarily used for the short-term treatment of insomnia. Unlike many other hypnotic drugs, this compound does not interfere with sleep architecture and can be administered without the risk of dependence or rebound insomnia upon discontinuation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zaleplon Formamide involves several steps. One common method includes the following steps :

Starting Material: N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide.

Reagents: Dimethyl formamide, sodium hydroxide, tetrabutylammonium bromide, ethylbromide, and p-Chloroaniline.

Reaction Conditions: The reaction is carried out sequentially, starting with the addition of sodium hydroxide to the starting material in dimethyl formamide at 0-5°C. This is followed by the addition of tetrabutylammonium bromide and ethylbromide.

Final Step: The intermediate product is treated with 3-amino-4-cyano pyrazole in hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

Zaleplon Formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Zaleplon acts as a selective agonist at the benzodiazepine type 1 receptor located on the gamma-aminobutyric acid (GABA-A) receptor complex. This selective binding results in its sedative and anxiolytic effects without significant muscle relaxant or anticonvulsant properties typically associated with standard benzodiazepines. Zaleplon has a rapid absorption profile, with peak plasma concentration occurring approximately one hour after administration and a half-life also around one hour .

Table 1: Pharmacokinetic Parameters of Zaleplon

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~26-49 ng/mL |

| Time to Peak Concentration (Tmax) | ~1 hour |

| Elimination Half-Life (T1/2) | ~1 hour |

| Clearance | ~4299-4436 mL/min |

Clinical Efficacy

Numerous clinical trials have established zaleplon's efficacy in reducing sleep latency. A meta-analysis of studies indicated that zaleplon significantly shortened sleep onset time compared to placebo, with improvements noted in both subjective assessments and polysomnographic data .

Key Findings:

- Short-Term Use: In studies involving patients with primary insomnia, zaleplon 10 mg was shown to effectively decrease sleep latency by approximately 15–20 minutes compared to placebo .

- Long-Term Use: Research involving extended treatment durations (up to 28 nights) demonstrated that zaleplon maintained its efficacy in reducing sleep latency without significant rebound insomnia effects .

Table 2: Summary of Clinical Studies on Zaleplon

| Study Type | Duration | Dosage (mg) | Key Findings |

|---|---|---|---|

| Short-term | 2 weeks | 5, 10 | Significant reduction in sleep latency |

| Long-term | 4 weeks | 10, 20 | Sustained efficacy without rebound |

| High-altitude study | 4 nights | 10 | Improved sleep quality at altitude |

Case Studies and Research Insights

- Insomnia in Elderly Patients: A study involving elderly patients (aged 65-95 years) treated with zaleplon showed significant improvements in sleep onset time and overall sleep quality over a year-long period .

- Patients with Obstructive Sleep Apnea: Zaleplon was administered to patients undergoing continuous positive airway pressure treatment for obstructive sleep apnea, demonstrating safety without adverse effects on respiratory parameters .

- Cognitive Effects: Research indicates that zaleplon does not produce residual sedation or cognitive impairment the following day, making it a preferable option for individuals requiring daytime alertness .

Mecanismo De Acción

Zaleplon Formamide exerts its effects through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex, potentiating t-butyl-bicyclophosphorothionate (TBPS) binding .

Comparación Con Compuestos Similares

Similar Compounds

Zolpidem: Another nonbenzodiazepine hypnotic used for insomnia.

Eszopiclone: A nonbenzodiazepine hypnotic with a similar mechanism of action.

Indiplon: A nonbenzodiazepine hypnotic that modulates GABA receptors.

Uniqueness

Zaleplon Formamide is unique in its rapid onset of action and short half-life, making it particularly effective for sleep induction without causing residual hangover effects. It also has a higher potency for γ3-containing GABA A receptors compared to other similar compounds .

Actividad Biológica

Zaleplon is a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. It belongs to the pyrazolopyrimidine class and is known for its rapid onset of action and short half-life. This article delves into the biological activity of Zaleplon, particularly focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Zaleplon exerts its effects primarily through selective binding to the gamma-aminobutyric acid (GABA) receptor complex, specifically the omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex. This interaction enhances the inhibitory effects of GABA, leading to sedation and anxiolysis. Notably, Zaleplon has a low affinity for other GABA receptor subtypes, which may contribute to its unique profile of effects and side effects compared to traditional benzodiazepines .

Pharmacokinetics

The pharmacokinetic profile of Zaleplon is characterized by rapid absorption and elimination:

- Absorption: Zaleplon is rapidly absorbed after oral administration, with a time to peak concentration (Tmax) of approximately 1 hour.

- Half-life: The terminal elimination half-life (T1/2) is about 1 hour, making it suitable for sleep initiation but less effective for maintaining sleep due to its short duration of action.

- Bioavailability: The absolute bioavailability is approximately 30% in both men and women.

- Metabolism: Zaleplon is primarily metabolized by aldehyde oxidase and CYP3A4, resulting in inactive metabolites that are excreted in urine .

Clinical Efficacy

Clinical studies have demonstrated that Zaleplon is effective in reducing sleep latency (the time taken to fall asleep) while having minimal impact on total sleep time. In trials involving patients with insomnia:

- Study Findings: A study involving 615 adult insomniacs showed that doses of 10 mg and 20 mg significantly decreased sleep latency over four weeks, with the highest dose also increasing total sleep time .

- Long-term Use: In a long-term study involving elderly patients (ages 65–95), Zaleplon continued to show improvements in sleep onset time and duration over one year .

Case Studies

Several case studies have highlighted both the therapeutic benefits and potential risks associated with Zaleplon use:

- Overdose Cases:

- Side Effects:

Comparative Pharmacodynamics

To provide a clearer understanding of how Zaleplon compares with other hypnotics, the following table summarizes key pharmacodynamic properties:

| Property | Zaleplon | Zolpidem | Eszopiclone |

|---|---|---|---|

| Mechanism of Action | GABA-A Omega-1 | GABA-A | GABA-A |

| Half-life | ~1 hour | ~2.5 hours | ~6 hours |

| Onset of Action | ~30 minutes | ~30 minutes | ~30 minutes |

| FDA Approval | Yes | Yes | Yes |

| Common Side Effects | Dizziness, headache | Drowsiness, dizziness | Drowsiness, dry mouth |

Propiedades

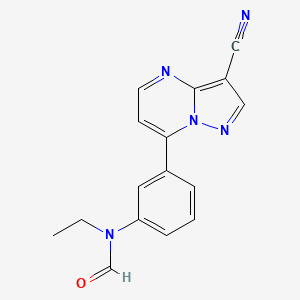

IUPAC Name |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylformamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c1-2-20(11-22)14-5-3-4-12(8-14)15-6-7-18-16-13(9-17)10-19-21(15)16/h3-8,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSTSRBKSMRFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C=O)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.